3-Chloro-5-nitrotoluene
Overview
Description
3-Chloro-5-nitrotoluene is a chemical compound with the molecular formula C7H6ClNO2 . It is used in the synthesis of many diverse products, including dyes, polymers, pesticides, and explosives .
Synthesis Analysis
A process for preparing this compound involves reacting 2-methyl-4-nitroaniline with a chlorinating agent such as 5-butyl hypochlorite in a neutral condition to obtain 2-chloro-4-nitro-6-methylaniline. This is then deaminated to obtain this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
In the synthesis process of this compound, 2-methyl-4-nitroaniline reacts with a chlorinating agent to form 2-chloro-4-nitro-6-methylaniline. This intermediate compound is then deaminated to produce this compound .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.58 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.
Scientific Research Applications
Synthesis of Optical Separation Agents
3-Chloro-5-nitrotoluene: is used in the synthesis of 3-chloro-5-methylphenylisocyanate , which is a crucial intermediate for producing optical separation agents . These agents are essential in the pharmaceutical industry for the separation of enantiomers, which are molecules that are mirror images of each other but cannot be superimposed. This separation is vital for the production of enantiomerically pure drugs.
High-Performance Liquid Chromatography (HPLC)
In HPLC, This compound derivatives, such as cellulose tris(3-chloro-5-methylphenylcarbamate), are used to create chiral stationary phases (CSPs) . These CSPs are employed for the separation of enantiomers in various acidic, basic, and neutral chiral analytes, which is a critical process in the development and manufacturing of chiral drugs.
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic compounds. For example, it is used in the production of pigments like Pigment Red 17 (C.I. 12 390) and Pigment Red 22 (C.I. 12 315), which have applications in dyeing textiles and manufacturing colored materials .
Chemical Kinetics Studies
This compound: is involved in kinetic studies to understand and control nitration reactions better. These studies are crucial for optimizing industrial processes where control over the nitration stage can significantly affect the quality and yield of the final product .
Design and Synthesis of CK2 Inhibitors
This compound is utilized in the design and synthesis of CK2 inhibitors, which are compounds that inhibit Casein Kinase II (CK2). CK2 inhibitors have potential therapeutic applications in treating diseases like cancer, where CK2 is often overexpressed .
Safety and Hazards
Mechanism of Action
Target of Action
3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the this compound molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .
Biochemical Pathways
These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .
Pharmacokinetics
It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .
Result of Action
The result of this compound’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
Record name | 3-Chloro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16582-38-0 | |
Record name | 3-Chloro-5-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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